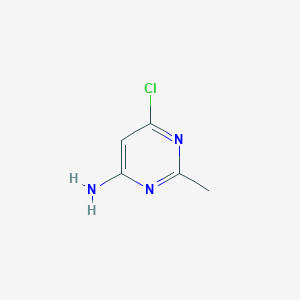
4-Amino-6-chloro-2-methylpyrimidine
Cat. No. B156778
Key on ui cas rn:
1749-68-4
M. Wt: 143.57 g/mol
InChI Key: SSAYHQQUDKQNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08034954B2
Procedure details


Part A: A mixture of 4,6-dichloro-2-methylpyrimidine (1.63 g, 10.0 mmol) in NH4OH (35%, 8 mL, 200 mmol) was heated, in a Parr bomb, in an oven at 90° C. overnight. The vessel was cooled to room temperature, the mixture was filtered and the solids were washed with water (3×10 mL). Excess solvent was removed in vacuo to give 4-amino-6-chloro-2-methylpyrimidine (1.17 g, 81%) as an amorphous solid.


Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([CH3:9])[N:3]=1.[NH4+:10].[OH-]>>[NH2:10][C:6]1[CH:7]=[C:2]([Cl:1])[N:3]=[C:4]([CH3:9])[N:5]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.63 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)C
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The vessel was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solids were washed with water (3×10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess solvent was removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=NC(=C1)Cl)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.17 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
